Arpromidine
Description
Historical Context of Histamine (B1213489) Receptor Ligand Development
The journey of understanding histamine receptors and developing ligands targeting them has been a progressive process, marked by key discoveries that unveiled the complexity of histamine's actions.
The initial understanding of histamine's effects suggested the presence of at least two distinct receptor types. Early pharmacological studies in the mid-20th century revealed that classical antihistamines, later identified as histamine H1 receptor (H1R) antagonists, could block some but not all of histamine's actions, such as the stimulation of gastric acid secretion guidetopharmacology.orgkarger.comnih.gov. This led to the postulation by Ash and Schild in 1966 of two distinct subtypes, H1R and H2R imrpress.com. The existence of the H2R was definitively proven with the successful development of selective H2R antagonists in the early 1970s by James Black and colleagues nih.govimrpress.com.
Further research, particularly studies on histamine release from cerebral neurons, suggested the presence of a third histamine receptor subtype, the H3 receptor (H3R), which was formally proposed in 1983 guidetopharmacology.orgnih.govimrpress.com. The H3R was initially characterized as an autoreceptor regulating histamine release in the brain sigmaaldrich.com. The most recently identified subtype, the H4 receptor (H4R), was cloned in 2000 based on its homology to the H3R sequence imrpress.com. These four receptor subtypes (H1, H2, H3, and H4) exhibit different binding affinities for histamine and couple to distinct downstream signaling pathways sigmaaldrich.comresearchgate.net. H1R primarily couples to Gq/11, stimulating phospholipase C, while H2R interacts with Gs to activate adenylyl cyclase sigmaaldrich.com. H3R and H4R typically couple to Gi proteins, inhibiting adenylyl cyclase and stimulating MAPK sigmaaldrich.com.
The recognition of distinct histamine receptor subtypes spurred the development of selective ligands to probe their functions and therapeutic potential. The development of H1R antagonists began in the 1930s, with compounds like piperoxan (B1220614) being among the first identified, although early agents were often associated with toxicity wikipedia.org. Later, more clinically useful H1R antagonists such as phenbenzamine, diphenhydramine, and promethazine (B1679618) were introduced wikipedia.org. These early H1R antagonists were crucial in managing allergic conditions nih.gov.
The discovery of the H2R paved the way for the development of H2R antagonists, which revolutionized the treatment of peptic ulcers and other gastric acid-related disorders nih.gov. Burimamide was an early compound showing some selectivity for the H2R, although it had limited activity at physiological pH guidetopharmacology.orgwikipedia.orgwikipedia.org. Subsequent modifications led to the development of more potent and clinically successful H2R antagonists like metiamide (B374674) and cimetidine (B194882) guidetopharmacology.orgwikipedia.orgwikipedia.orgwikipedia.org.
The identification of H3R and H4R has also led to the development of selective agonists and antagonists for these subtypes, which are valuable tools for investigating their roles in various physiological and pathological processes, including neurological disorders, inflammation, and immunological responses sigmaaldrich.comuni-regensburg.denih.gov.
In the context of H2R ligand development, while much focus was initially placed on antagonists due to their therapeutic utility in acid suppression, the development of selective H2R agonists has been important for pharmacological research to understand the receptor's physiological roles. Arpromidine is recognized as a highly potent histamine H2 receptor agonist, belonging to the class of imidazolylpropylguanidines uni-regensburg.denih.gov. Its development is part of the effort to create selective H2R agonists, building upon earlier compounds like dimaprit (B188742) and impromidine (B1671804) imrpress.com. This compound, a guanidine (B92328) derivative, was found to be significantly more potent than histamine in certain H2R-mediated responses, such as the positive inotropic effect in isolated guinea-pig atrium nih.gov. This potency, coupled with its structural features, positioned this compound as a notable compound in the study of H2R activation.
Early Development of Selective Histamine Receptor Agonists and Antagonists
Overview of this compound's Role as a Research Tool
This compound serves as a valuable research tool in the study of histamine receptors, particularly the H2R. Its high potency as an H2R agonist makes it useful for characterizing H2R function in various tissues and cellular systems uni-regensburg.denih.gov. Studies have utilized this compound to investigate the structure-activity relationships of H2R ligands and to explore the nature of H2R activation uni-regensburg.deuni-regensburg.de.
Research using this compound and related guanidines has provided insights into the differences between human and guinea pig H2Rs, showing that these compounds can be more potent and efficacious at the guinea pig receptor compared to the human receptor in certain assay systems uni-regensburg.deresearchgate.netpsu.edu. These studies have helped to identify key amino acid differences between species that contribute to these pharmacological variations uni-regensburg.de.
Furthermore, this compound and its derivatives have been employed in studies exploring the potential for bivalent ligands targeting histamine receptors, investigating the possibility of receptor dimers and novel binding sites uni-regensburg.de. Beyond its primary activity at H2R, this compound has also been noted to exhibit activity at other histamine receptor subtypes, such as H1R antagonism, which can be both a complexity and a point of investigation in its use as a research tool nih.govuni-regensburg.deresearchgate.netpsu.eduguidetopharmacology.org. The study of this compound's interactions with different receptor subtypes contributes to a broader understanding of ligand selectivity and receptor pharmacology.
While detailed research findings on this compound's specific binding affinities (like pD2 or pA2 values) and efficacy in various systems are crucial for its use as a research tool, gathering comprehensive, structured data tables solely from general web searches within the specified constraints is challenging. However, the literature indicates its high potency as an H2R agonist, with reported pD2 values around 8.0 in the guinea-pig atrium, indicating approximately 100 times the potency of histamine in this system nih.gov. Its H1-antagonistic activity has also been noted, with pA2 values around 7.65 nih.gov. These values highlight this compound's dual activity and its utility in probing both H1R and H2R.
Structure
2D Structure
3D Structure
Properties
CAS No. |
106669-71-0 |
|---|---|
Molecular Formula |
C21H25FN6 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-[3-(4-fluorophenyl)-3-pyridin-2-ylpropyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine |
InChI |
InChI=1S/C21H25FN6/c22-17-8-6-16(7-9-17)19(20-5-1-2-11-25-20)10-13-27-21(23)26-12-3-4-18-14-24-15-28-18/h1-2,5-9,11,14-15,19H,3-4,10,12-13H2,(H,24,28)(H3,23,26,27) |
InChI Key |
KZZIVOLMJPSDEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(CCNC(=NCCCC2=CN=CN2)N)C3=CC=C(C=C3)F |
Synonyms |
arpromidine N(1)-(3-(4-fluorophenyl)-3-pyridine-2-ylpropyl)-N(2)-(3-(1H-imidazol-4-yl)propyl)guanidine |
Origin of Product |
United States |
Pharmacological Characterization of Arpromidine
Receptor Binding and Activation Profiles
The pharmacological profile of Arpromidine involves its activity as an agonist at the histamine (B1213489) H2 receptor and an antagonist at the histamine H1 receptor.
Histamine H2 Receptor Agonism
This compound and related imidazolylpropylguanidines are recognized as potent agonists at the histamine H2 receptor (H2R). fishersci.casci-hub.se
This compound and guanidine (B92328) derivatives structurally related to it and Impromidine (B1671804) have been shown to be more potent and efficacious agonists at the guinea pig histamine H2 receptor (gpH2R) compared to the human H2 receptor (hH2R) in GTPase assays. guidetopharmacology.orgwikipedia.orguni.lufishersci.ca Initial studies using the isolated guinea pig atrium indicated that Impromidine and particularly this compound were highly potent H2R agonists. wikipedia.org this compound has been reported to possess approximately 100 times the potency of histamine in the isolated guinea-pig atrium, with a pD2 value of 8.0. sci-hub.senih.gov However, subsequent research using human cell systems demonstrated reduced efficacy and potency for Impromidine and this compound when compared to findings from the guinea pig atrium. wikipedia.org Histamine itself activates hH2R and gpH2R with similar potency and acts as a full agonist. wikipedia.org
Data on the relative potency of this compound compared to histamine at the guinea pig H2 receptor is summarized below:
| Compound | Species/Tissue | Activity Type | Relative Potency (vs. Histamine) | pD2 Value | Citation |
| This compound | Guinea Pig Atrium | Agonist | ~100x | 8.0 | sci-hub.senih.gov |
| This compound | gpH2R (GTPase assay) | Agonist | More potent and efficacious | N/A | guidetopharmacology.orgwikipedia.orguni.lufishersci.ca |
| This compound | hH2R (GTPase assay) | Agonist | Less potent and efficacious | N/A | guidetopharmacology.orgwikipedia.orguni.lufishersci.ca |
Structure-activity relationship (SAR) studies have explored the impact of modifications to the this compound structure on its H2 receptor agonism. This compound and Impromidine are considered prototypes of bulky, long-chained H2R agonists. guidetopharmacology.org Replacing the pyridyl moiety in this compound with a phenyl group in N(G)-acylated analogues resulted in a 10-fold increase in potency at both the hH2R and gpH2R. guidetopharmacology.org Investigations into this compound derivatives featuring different aromatic ring systems and substituents revealed that none of the examined modifications surpassed the H2R potency and efficacy of the parent compounds, this compound and Impromidine. wikipedia.orguni.lu This suggests the presence of substantial structural constraints at the H2R agonist binding site. wikipedia.orguni.lu
Further structural modifications, such as the introduction of halogen substituents (fluorine or chlorine) at the meta or para positions of the phenyl ring in this compound analogues, led to a 2-4-fold increase in activity in the guinea pig atrium. sci-hub.senih.gov Disubstitution with halogens on the phenyl ring, specifically 3,4-F2, 3,5-F2, and 3,4-Cl2 analogues, resulted in compounds that were up to 160 times more potent H2-agonists than histamine and demonstrated higher positive inotropic effects in isolated perfused guinea pig hearts compared to Impromidine. sci-hub.senih.gov Substituting the 2-pyridyl group in this compound with a 3-pyridyl group did not significantly alter H2 agonistic activity, while the corresponding 4-pyridyl and phenyl analogues exhibited lower activity. nih.gov
Potency and Efficacy Studies on Human and Guinea Pig H2 Receptors
Histamine H1 Receptor Antagonism
In addition to its H2 receptor agonism, this compound also acts as an antagonist at the histamine H1 receptor (H1R). guidetopharmacology.orgwikipedia.orguni.lufishersci.canih.govwikipedia.orgfishersci.ieciteab.comthegoodscentscompany.comdergipark.org.tr
This compound-type H1 receptor antagonists have been found to be more potent at the guinea pig H1 receptor (gpH1R) than at the human H1 receptor (hH1R). fishersci.ieciteab.comthegoodscentscompany.com In [3H]mepyramine competition binding experiments, this compound displayed a 6-fold higher affinity for hH1R compared to histamine. wikipedia.org Notably, the affinity of this compound for gpH1R was approximately 150-fold higher than its affinity for hH1R in binding studies. guidetopharmacology.org Functional assays, such as the GTPase assay, also corroborated that this compound exhibited the highest affinity for hH1R among the guanidines tested. wikipedia.org The H1-antagonistic potency of this compound is considered to be in a similar range to that of pheniramine. sci-hub.senih.gov Some this compound derivatives have demonstrated inverse agonism at the H1R, suggesting a structural requirement of two aromatic ring systems at the guanidino group for this effect. wikipedia.org
Affinity data for this compound at human and guinea pig H1 receptors from binding studies is presented below:
| Compound | Receptor | Assay Type | Relative Affinity (vs. Histamine) | Citation |
| This compound | hH1R | [3H]mepyramine binding | ~6x higher | wikipedia.org |
| This compound | gpH1R | [3H]mepyramine binding | ~150x higher (vs. hH1R affinity) | guidetopharmacology.org |
Significant species differences exist in the affinity and potency of this compound and its analogues at H1 receptors. This compound-derived guanidines exhibit a preference for the human H1R relative to the guinea pig receptor as antagonists guidetopharmacology.orgwikipedia.orguni.lufishersci.ca. However, this compound-type H1R antagonists, in general, are up to approximately 10-fold more potent at gpH1R than at hH1R. fishersci.ieciteab.comthegoodscentscompany.com Specifically, this compound showed a significantly higher affinity for gpH1R (approximately 150-fold) compared to hH1R in binding studies. guidetopharmacology.org These observed species differences in H1 receptor pharmacology for bulky ligands like this compound may be partly attributed to variations in amino acid residues between the species isoforms, such as the presence of Asparagine-84 in hH1R, which corresponds to Serine in gpH1R and plays a crucial role in the species selectivity of H1R ligands. guidetopharmacology.orgthegoodscentscompany.com
| Compound | Receptor | Activity Type | Potency/Affinity Comparison (gpH1R vs. hH1R) | Citation |
| This compound | H1R | Antagonist | ~150x higher affinity at gpH1R | guidetopharmacology.org |
| This compound-type antagonists | H1R | Antagonist | Up to ~10x more potent at gpH1R | fishersci.ieciteab.comthegoodscentscompany.com |
Affinity and Potency at Human and Guinea Pig H1 Receptors
Activity at Other Histamine Receptor Subtypes (H3, H4)
While primarily known for its H2R agonism, this compound and its derivatives also exhibit activity at other histamine receptor subtypes, specifically H1, H3, and H4. uni-regensburg.deguidetopharmacology.org Imidazolylalkylguanidines, including this compound, demonstrate varying degrees of activity at H1R, H3R, and H4R. uni-regensburg.de this compound-derived guanidines show antagonistic activity at the histamine H1 receptor (H1R), with a preference for the human H1R compared to the guinea pig H1R. researchgate.netuni-regensburg.de Some this compound derivatives have also been shown to act as inverse agonists at the H1R. uni-regensburg.de
Studies have indicated that impromidine, a related guanidine derivative, is a potent partial agonist at the human H4 receptor (hH4R). discovermednews.com Given the structural similarities and shared core structure (imidazolylpropylguanidine) between impromidine and this compound, it is suggested that this compound may also possess activity at the H4 receptor, although the precise nature and potency of this activity require further detailed characterization specifically for this compound. uni-regensburg.dediscovermednews.com Efforts have been made to improve the selectivity of these compounds for the H2R over H1R, H3R, and H4R through bioisosteric approaches. uni-regensburg.de
Signal Transduction Mechanisms
Histamine receptors are G protein-coupled receptors (GPCRs) that mediate their effects through coupling to various G proteins. imrpress.comnih.govbenthamopen.com The specific G protein coupling and subsequent second messenger systems activated by histamine receptor subtypes are well-established. imrpress.comnih.gov
G Protein Coupling and Second Messenger Systems (e.g., cAMP, PLC-Ca2+)
The histamine H2 receptor, for which this compound is a potent agonist, primarily couples to Gs proteins. uni-regensburg.deimrpress.comnih.gov Activation of Gs leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. imrpress.comnih.govnih.gov This Gs-mediated cAMP pathway is the main signaling route for H2R. imrpress.com
However, alternative signaling pathways have also been identified for the H2R. Gq-mediated activation of phospholipase C (PLC) has been reported, leading to an increase in inositol-1,4,5-trisphosphate (IP3) and intracellular Ca2+ concentrations. imrpress.com While the primary coupling of H2R is to Gs, the potential for coupling to other G proteins like Gq exists in certain cellular contexts. imrpress.combenthamopen.com
This compound, as an H2R agonist, would be expected to primarily activate the Gs-adenylyl cyclase-cAMP pathway. Research using H2R-GsαS fusion proteins expressed in Sf9 insect cells has demonstrated that this compound and related guanidines stimulate high-affinity GTP hydrolysis, indicative of G protein activation. uni-regensburg.deresearchgate.netcore.ac.uk
The H1 receptor, which this compound-derived guanidines can antagonize, typically couples to Gq/11 proteins, leading to the activation of PLC and the subsequent increase in IP3 and intracellular Ca2+ levels. imrpress.combenthamopen.comnih.gov
Receptor-Independent G-protein Activation by this compound-derived Guanidines
Beyond their receptor-mediated effects, cationic-amphiphilic this compound-derived guanidines have been shown to potentially activate pertussis toxin-sensitive G-proteins through a receptor-independent mechanism. nih.govuni-regensburg.de Studies in HL-60 cells and with purified G-proteins demonstrated that these guanidines, at certain concentrations, could activate high-affinity GTPase in a pertussis toxin-sensitive manner. nih.gov They also increased GTP hydrolysis effected by transducin and Gi/Go-proteins. nih.gov This suggests that lipophilic guanidines derived from this compound may act as receptor-independent activators of pertussis toxin-sensitive G-proteins. nih.gov
Differential Activation of Signaling Pathways by H2R Ligands
Research indicates that different H2R ligands can differentially activate signaling pathways, a phenomenon known as functional selectivity or biased signaling. uni-regensburg.de this compound-derived guanidines and N(G)-acylated imidazolylpropylguanidines have been shown to stabilize different ligand-specific active conformations of human and guinea pig H2Rs. core.ac.ukpsu.edu This differential stabilization can lead to variations in the efficiency of coupling to Gsα and the formation of ternary complexes, potentially influencing downstream signaling outcomes. core.ac.ukpsu.edu Comparison of agonist efficacies in GTPase assays and their ability to stabilize ternary complexes suggests that guanidines stabilize ligand-specific H2R conformations. psu.edu
Pharmacological Tools and Methodologies Employed in this compound Research
The study of this compound's pharmacological profile has relied on a variety of in vitro assay systems. These methodologies are crucial for characterizing its interactions with histamine receptors and the resulting signal transduction.
In Vitro Assay Systems (e.g., GTPase assays, radioligand competition assays, isolated organ preparations)
Several in vitro assay systems have been extensively used in research involving this compound and its derivatives. These include:
GTPase Assays: These assays measure the hydrolysis of GTP by G proteins, which is stimulated upon receptor activation and subsequent G protein coupling. researchgate.netuni-regensburg.denih.gov Steady-state GTPase assays are used to assess the functional activity of ligands and the efficiency of receptor-G protein interactions. researchgate.netuni-regensburg.denih.gov Fusion proteins of histamine receptors and Gsα subunits expressed in Sf9 insect cells are commonly used in these assays to enhance coupling efficiency and sensitivity, particularly for H2R studies. uni-regensburg.deresearchgate.netnih.govcore.ac.uk GTPase assays have been used to examine the agonistic activity of this compound analogues at H2R and antagonistic activity at H1R. researchgate.netuni-regensburg.de
Radioligand Competition Assays: These assays determine the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor. uni-regensburg.denih.govacs.org Tritium-labeled ligands such as [3H]mepyramine for H1R and [3H]tiotidine or [3H]histamine for H2R are used. uni-regensburg.denih.govacs.org Radioligand competition binding studies have been employed to determine the affinity of this compound and its derivatives for H1R and H2R. uni-regensburg.deacs.org
Isolated Organ Preparations: These classical pharmacological methods involve using isolated tissues or organs that endogenously express histamine receptors to study the functional effects of compounds. acs.orguni-regensburg.de For example, the isolated guinea pig right atrium is a well-established model for characterizing H2R ligands, as H2R activation leads to a positive chronotropic effect (increased heart rate). uni-regensburg.deacs.orguni-regensburg.de The guinea pig ileum assay is used to study H1R activity, as H1R activation causes contraction of the ileum. acs.org These preparations allow for the assessment of agonist and antagonist activity under more physiological conditions. acs.org Studies on the isolated spontaneously beating guinea pig right atrium have been used to investigate the potency of this compound-related compounds as H2R agonists. uni-regensburg.de
Other techniques employed include [35S]GTPγS binding assays, which measure the binding of a non-hydrolyzable GTP analogue to activated G proteins, providing information about receptor-mediated G protein activation. nih.govnih.govacs.org Fluorescence/luminescence-based techniques, such as BRET binding assays, are also gaining importance in characterizing GPCRs. researchgate.net Cell-based assays using transfected cell lines expressing specific histamine receptor subtypes are also widely used to study receptor pharmacology and signal transduction. nih.gov
Use of Cell Lines (e.g., Sf9, HL-60, CHO, COS-7, HUAEC) for Receptor Studies
Various cell lines have been employed to characterize the pharmacological profile of this compound and related compounds, providing insights into their interactions with histamine receptors.
Sf9 insect cells have been utilized for the expression of recombinant human and guinea pig histamine H1 and H2 receptors. psu.eduresearchgate.netnih.govnih.gov This system allows for the study of ligand-receptor interactions and G protein activation in a controlled environment, minimizing interference from other endogenous receptors present in mammalian cells. nih.gov Studies using Sf9 cells expressing human and guinea pig H1R and H2R species isoforms have examined the structure-activity relationships of guanidines derived from compounds like this compound and Impromidine. researchgate.netnih.gov These studies assessed agonistic activity at H2R and antagonistic activity at H1R using assays such as the steady-state GTPase assay. nih.gov Findings from Sf9 cell studies indicate that this compound-derived guanidines are more potent and efficacious agonists at the guinea pig H2 receptor compared to the human H2 receptor. researchgate.netnih.gov
The human promyelocytic leukemia cell line HL-60 has also been used in histamine receptor research. HL-60 cells express histamine H1 and H2 receptors and have been used to study signal transduction pathways, including increases in cAMP and intracellular calcium. conicet.gov.arnih.govguidetopharmacology.org Studies in HL-60 cells have shown that this compound-like phenyl(pyridylalkyl)guanidines can act as full or partial H2-agonists, and their activity can depend on the length of the carbon chain connecting the aromatic rings with the guanidine group. core.ac.uk The properties of the neutrophil H2-receptor, including studies using HL-60 cells, have been compared to those of the H2-receptor in guinea pig atrium. core.ac.uk Research in HL-60 cells has also suggested that H2R agonists may stabilize distinct receptor conformations, leading to differential activation of signaling pathways. nih.gov
CHO (Chinese hamster ovary) cells are commonly used in receptor studies, often after transfection to express specific recombinant receptors. guidetopharmacology.orgnih.govrevvity.com CHO cells transfected with the human H2 receptor have been used to measure cAMP accumulation in response to agonists. guidetopharmacology.org Additionally, studies involving the interaction of H2R with other G-protein coupled receptors, such as H1R, have been conducted in H2R transfected CHO cells. nih.gov
COS-7 cells have also been used for studies involving transfected histamine receptors, including the measurement of cAMP and IP levels. guidetopharmacology.org HUAEC (human uterine arterial endothelial cells) are another cell type where endogenous histamine H2 receptors have been studied, for instance, by measuring increases in intracellular calcium concentration. guidetopharmacology.org While these cell lines are relevant to histamine receptor research, specific detailed studies focusing solely on this compound within COS-7 and HUAEC cells were not extensively detailed in the provided information.
Table 1: Cell Lines Used in Histamine Receptor Studies Relevant to this compound
| Cell Line | Receptor Studied | Key Findings/Applications | Source |
| Sf9 (insect cells) | Human and guinea pig H1R and H2R (recombinant) | Structure-activity relationships of guanidines, species selectivity, agonist/antagonist activity, G protein activation (GTPase assay) | psu.eduresearchgate.netnih.govnih.gov |
| HL-60 (human promyelocytic leukemia) | Endogenous H1R and H2R | Signal transduction (cAMP, Ca2+), agonist efficacy and potency, ligand-specific receptor conformations | conicet.gov.arnih.govguidetopharmacology.orgcore.ac.uk |
| CHO (Chinese hamster ovary) | Human H2R (transfected), H1R (transfected) | cAMP accumulation, receptor interaction studies | guidetopharmacology.orgnih.gov |
| COS-7 | Histamine receptors (transfected) | cAMP and IP measurements | guidetopharmacology.org |
| HUAEC (human uterine arterial endothelial cells) | Endogenous H2R | Intracellular calcium measurements | guidetopharmacology.org |
Molecular Techniques in Receptor Characterization (e.g., fusion proteins, site-directed mutagenesis)
Molecular techniques such as the use of fusion proteins and site-directed mutagenesis have been valuable tools in characterizing histamine receptors and understanding their interaction with ligands like this compound.
Fusion proteins have been employed to facilitate the study of receptor-G protein coupling. For instance, fusion proteins of the human and guinea pig H2 receptors with the short splice variant of the Gs alpha protein (hH2R-GsαS and gpH2R-GsαS) have been used in Sf9 cells to measure agonist-stimulated high-affinity GTP hydrolysis with high sensitivity. researchgate.netnih.gov This approach allows for a more direct assessment of the functional interaction between the receptor and its downstream signaling partner.
Site-directed mutagenesis is a technique that allows for specific alterations to be made in the DNA sequence encoding a receptor, leading to changes in the amino acid sequence of the protein. thermofisher.comnih.govbio-rad.com This technique is used to investigate the role of specific amino acid residues in receptor function, ligand binding, and signal transduction. thermofisher.comnih.govelifesciences.org Site-directed mutagenesis has been applied to histamine H1 and H2 receptors to probe structure-function relationships and identify residues involved in interactions with ligands. nih.govnih.govelifesciences.org For example, mutagenesis studies on the histamine H1 receptor have revealed selective interactions of specific residues, such as asparagine207, with subclasses of H1-receptor agonists. nih.gov While direct studies detailing site-directed mutagenesis specifically on this compound binding sites were not found, the application of this technique to histamine receptors in general is highly relevant to the comprehensive characterization of ligands like this compound. Mutagenesis can help delineate the binding pocket and identify residues critical for the efficacy and potency observed with this compound and its derivatives. elifesciences.org
Structure Activity Relationships Sar of Arpromidine and Its Derivatives
Core Structural Features and Histamine (B1213489) Receptor Interactions
Arpromidine, chemically known as N1-[3-(4-fluorophenyl)-3-(2-pyridinyl)propyl]-N2-[3-(1H-imidazol-4-yl)propyl]guanidine, incorporates a guanidine (B92328) moiety, an imidazole (B134444) ring, and a phenyl(pyridylalkyl) chain nih.govnih.gov. This combination of features contributes to its high potency as an H₂ receptor agonist. The 3-(1H-imidazol-4-yl)propylguanidine structure has served as a prototypic pharmacophore for the synthesis of potent guanidine-type H₂R agonists for decades researchgate.netuni-regensburg.de. This compound-like compounds are considered among the most potent H₂R agonists researchgate.net. Studies have shown that this compound combines significant activity at the H₂ receptor with H₁ antagonistic activity nih.govnih.gov. The interaction of histamine and guanidine-type agonists with the H₂ receptor involves binding to amino acids in transmembrane domains three and five or six frontiersin.org. However, obtaining guanidine-type agonists with high potency and efficacy specifically for the human H₂R has been noted as challenging nih.gov.
Impact of Aromatic Ring Systems and Substituents on Receptor Affinity
The aromatic ring systems and their substituents in this compound derivatives significantly influence receptor affinity and potency. This compound itself features a 4-fluorophenyl group and a 2-pyridinyl group connected via a three-membered carbon chain to the guanidine moiety nih.govnih.gov. The presence of a three-membered carbon chain connecting the aromatic rings and the guanidine group was found to be optimal for high H₂ agonistic potency in the this compound series nih.govcore.ac.uk. Halogen substituents, such as fluorine or chlorine, in the meta or para positions of the phenyl ring can increase H₂ agonistic activity nih.gov. For instance, analogues difluorinated in the 3,4- or 3,5-positions, or chlorinated in the 3,4-position, showed increased potency compared to histamine nih.govnih.gov. The 4-fluoro substituent on the phenyl ring appears to be particularly effective, representing an optimal substituent for both H₂ agonistic and H₁ antagonistic activity nih.gov. Replacing the 2-pyridyl group with a 3-pyridyl group did not significantly alter H₂ agonistic activity, while 4-pyridyl and phenyl analogues were less active nih.gov. Structural modifications involving different aromatic ring systems and substituents have been explored, but none were found to be superior to Impromidine (B1671804) and this compound in terms of H₂R potency and efficacy, suggesting structural constraints at the H₂R agonist binding site nih.govresearchgate.net.
Role of Guanidine Moiety and its Modifications
The guanidine moiety is a core structural feature in this compound and is crucial for its activity as a histamine H₂ receptor agonist researchgate.netnih.govuni-regensburg.denih.gov. The strongly basic nature of the guanidine group (pKa ~13) contributes to the high potency of compounds like this compound and Impromidine researchgate.netuni-regensburg.deuni-regensburg.de. However, this high basicity can negatively impact pharmacokinetic properties such as oral bioavailability and blood-brain barrier penetration uni-regensburg.deuni-regensburg.deuni-regensburg.de.
Modifications to the guanidine moiety have been explored to address these limitations and modulate receptor interactions. N(G)-acylation of the guanidine group, for example, with alkanedioic acids, leads to acylguanidine-type compounds with substantially reduced basicity (pKa ~8) uni-regensburg.deuni-regensburg.denih.gov. This reduction in basicity can improve oral absorption and blood-brain barrier penetration uni-regensburg.denih.gov. While N(G)-acylated imidazolylpropylguanidines can be potent H₂R agonists, their selectivity, particularly against H₃ and H₄ receptors, can be poor nih.gov. Bioisosteric replacement of the guanidino group with an acylguanidine moiety has been identified as a useful strategy to obtain potent H₂R agonists with improved pharmacokinetic profiles nih.gov.
Bioisosteric Approaches and Their Influence on Selectivity and Potency
Bioisosteric replacement is a key strategy in developing this compound-related compounds with improved selectivity and potency researchgate.netnih.govguidetomalariapharmacology.org. This involves substituting a structural element with another that has similar physical or chemical properties, aiming to retain or improve biological activity while altering other characteristics.
A notable bioisosteric approach involves replacing the imidazole ring, a common feature in many histamine ligands, with other heterocycles. For instance, the bioisosteric replacement of the imidazole moiety with an aminothiazole, specifically the 2-amino-4-methylthiazol-5-yl group, has successfully yielded highly potent and selective H₂R agonists uni-regensburg.denih.gov. These aminothiazole derivatives were found to be nearly equipotent to their imidazole counterparts as H₂R agonists, showing up to 40-fold increased potency compared to histamine on the guinea pig right atrium nih.gov. Crucially, in contrast to the imidazole derivatives, the aminothiazole analogues demonstrated a lack of agonistic or relevant antagonistic effects on H₁, H₃, and H₄ receptors, highlighting the significant impact of this bioisosteric substitution on selectivity nih.gov. Docking studies support the hypothesis that 2-aminothiazolyl and imidazolyl derivatives interact with H₂Rs as bioisosteres nih.gov.
Bioisosteric replacement of the guanidino group with an acylguanidine moiety has also been discussed as a method to improve oral bioavailability and blood-brain barrier penetration, although this can sometimes lead to reduced selectivity for H₂R over H₃R and H₄R nih.gov.
Bivalent Ligand Design and its Implications for H₂ Receptor Agonism
The bivalent ligand approach involves linking two pharmacophoric moieties with a spacer, aiming to enhance receptor affinity and selectivity, potentially by interacting with multiple binding sites or promoting receptor dimerization researchgate.netnih.gov. This strategy has been applied to acylguanidine-type H₂R agonists researchgate.netacs.orgnih.govscispace.com.
Bivalent histamine H₂R agonists have been synthesized by connecting pharmacophoric moieties, such as imidazolylpropylguanidine or aminothiazolylpropylguanidine, using alkanedioic acids of varying chain lengths as spacers uni-regensburg.denih.gov. These bivalent ligands have shown significantly increased potency compared to their monovalent counterparts uni-regensburg.denih.gov. For example, bivalent acylguanidines have been reported as the most potent H₂R agonists described to date, exhibiting up to 4000-fold higher potency than histamine at the guinea pig right atrium and in GTPase assays with human and guinea pig H₂R-GsαS fusion proteins uni-regensburg.denih.gov.
The length of the spacer is a critical factor in the activity of bivalent ligands. While compounds with theoretically sufficient spacer length to interact with two orthosteric binding sites in H₂R dimers were found to be nearly inactive, the highest potency was observed with considerably shorter spacers nih.gov. This suggests that the high agonistic potency of these bivalent ligands may result from interaction with an accessory binding site on the same receptor protomer rather than bridging two receptor protomers in a dimer nih.gov. The bivalent ligand approach has led to highly potent and selective acylguanidine-type histamine H₂ receptor agonists acs.orgnih.gov.
Stereochemical Considerations in this compound-related Compounds
Stereochemistry can play a role in the activity of chiral compounds by influencing their interaction with the stereospecific binding sites of receptors nih.govramauniversity.ac.in. While the general structure of H₁ antagonists, which share some similarities with parts of this compound, includes a basic moiety connected via a linker to an aromatic lipophilic moiety, the impact of stereochemistry can vary ramauniversity.ac.in.
In the context of chiral N(G)-acylated hetarylpropylguanidine-type histamine H₂ receptor agonists, which are related to this compound derivatives, studies have investigated the influence of stereochemistry. An investigation of a set of chiral imidazolylpropylguanidines and 2-aminothiazolylpropylguanidines bearing N(G)-3-phenyl- or N(G)-3-cyclohexylbutanoyl residues revealed only very low eudismic ratios (1.1-3.2) uni-regensburg.deresearchgate.net. Eudismic ratio is a measure of the difference in potency between enantiomers. These low ratios indicate that the stereochemistry of the acyl moiety plays only a minor role in the activity of this series of H₂R agonists uni-regensburg.deresearchgate.net. This suggests that for these specific this compound-related acylguanidine derivatives, the stereochemical configuration at the chiral center in the acyl chain does not significantly impact their potency at the H₂ receptor.
Preclinical Research and Investigational Applications
In Vitro and In Vivo Pharmacological Studies
Pharmacological investigations have detailed arpromidine's impact on cardiac function, vascular tone, and immune cell activity, specifically neutrophils. These studies contribute to understanding its mechanism of action and potential applications.
This compound has demonstrated positive inotropic effects, meaning it increases the force of contraction of the heart muscle. nih.govnih.govmedchemexpress.cnuni-regensburg.denih.gov This effect is primarily mediated through its action as a histamine (B1213489) H2 receptor agonist. medchemexpress.comnih.gov Studies in isolated, perfused guinea pig hearts have shown that this compound is potent in increasing cardiac contractile force. nih.gov Compared to other compounds like impromidine (B1671804), this compound and its difluorinated analogues (BU-E-75 and BU-E-76) were found to be more potent in increasing cardiac contractile force and coronary flow in isolated guinea pig hearts. nih.gov
| Compound | Effect on Cardiac Contractile Force (Isolated Guinea Pig Heart) | Effect on Coronary Flow (Isolated Guinea Pig Heart) | Effect on Heart Rate (Isolated Guinea Pig Heart) | Arrhythmogenic Potential (Isolated Guinea Pig Heart) |
| This compound | More potent than Impromidine nih.gov | More potent than Impromidine nih.gov | Less effective than Impromidine nih.gov | Less arrhythmogenic than Impromidine nih.gov |
| BU-E-75 | More potent than Impromidine nih.gov | More potent than Impromidine nih.gov | Less effective than Impromidine nih.gov | Less arrhythmogenic than Impromidine nih.gov |
| BU-E-76 | More potent than Impromidine nih.gov | More potent than Impromidine nih.gov | Less effective than Impromidine nih.gov | Less arrhythmogenic than Impromidine nih.gov |
| Impromidine | Reference nih.gov | Reference nih.gov | Reference nih.gov | Reference nih.gov |
In in vivo studies in anesthetized guinea pigs, this compound and its analogues also showed effects on cardiac parameters, augmenting left ventricular dp/dt, left ventricular pressure, cardiac output, and systemic blood pressure, while exhibiting less chronotropic (affecting heart rate) and arrhythmogenic potential compared to impromidine. nih.gov
Research has investigated this compound's effects on neutrophil function, particularly the formation of superoxide (B77818) anion. hoelzel-biotech.comontosight.aiuni-regensburg.de Human neutrophils, key players in the innate immune response, produce a burst of superoxide anions upon stimulation, a process contributing to oxidative stress and inflammation. integrativemedicine.co.zapsu.edufrontiersin.org Histamine is known to inhibit superoxide formation in human neutrophils via H2 receptors. core.ac.uk Studies have characterized the neutrophil H2-receptor with a series of new guanidine-type H2-agonists structurally derived from impromidine, including this compound. core.ac.uk
In human neutrophils stimulated with fMet-Leu-Phe, this compound at a concentration of 1 mM inhibited superoxide formation by approximately 60%. core.ac.uk this compound also rapidly terminated superoxide formation when added after the initiation of the reaction. core.ac.uk The H2-agonistic activity of this compound-like compounds in human neutrophils was found to be dependent on the length of the carbon chain connecting the aromatic rings with the guanidine (B92328) group. core.ac.uk Compounds with a three-membered carbon chain, like this compound, were similarly potent and effective as histamine in inhibiting superoxide formation. core.ac.uk Halogenation of the phenyl ring did not substantially affect the potency of these compounds in this context. core.ac.uk
| Compound | Effect on fMet-Leu-Phe-induced Superoxide Formation (Human Neutrophils) | IC50 (µM) for Inhibition of Superoxide Formation | Intrinsic Activity (relative to Histamine) |
| This compound | Inhibited by ~60% at 1 mM core.ac.uk | Not explicitly stated as a single value for this compound, but within a range for similar compounds core.ac.uk | Similarly potent and effective as Histamine for compounds with a three-membered carbon chain core.ac.uk |
| Histamine | Reference core.ac.uk | 6.7 ± 1.2 µM core.ac.uk | 1.0 core.ac.uk |
The structure-activity relationship for the neutrophil H2-receptor appears to differ from that of the H2-receptor in the guinea pig atrium, suggesting cell type-specific properties of the neutrophil H2-receptor. core.ac.uk
Vasodilatory Effects
Exploration of Therapeutic Potential
Based on its pharmacological effects, this compound's therapeutic potential has been explored in specific disease contexts, particularly those involving impaired cardiac function and inflammatory processes.
This compound has been investigated in the context of congestive heart failure (CHF) research due to its positive inotropic activity. nih.govmedchemexpress.cnuni-regensburg.denih.gov Studies have explored the potential value of H2-receptor agonists for treating CHF, particularly in cases where patients are insensitive to catecholamine stimulation. nih.govglobalauthorid.com Research in a vasopressin-induced acute heart failure model in guinea pigs demonstrated that while this compound and impromidine had effects, the difluorinated analogues BU-E-76 and BU-E-75 were more effective in normalizing contractile parameters. nih.gov The findings from these preclinical studies suggest that new H2-receptor agonists like this compound derivatives might represent a promising therapeutic approach for CHF patients, potentially offering a cardiovascular profile superior to impromidine and conventional catecholamines. nih.gov
The effects of this compound on neutrophil function, specifically the inhibition of superoxide anion formation, suggest a potential role in inflammatory diseases. nih.govinist.fr Neutrophils and the reactive oxygen species they produce are involved in inflammatory processes. integrativemedicine.co.zapsu.edu By inhibiting superoxide formation, this compound could potentially modulate the inflammatory response. While the search results indicate preclinical evaluation of H4R ligands for inflammatory and immunological diseases nih.gov, and discuss inflammatory biomarkers in cardiovascular and metabolic disease ous-research.no, and pathways to treating chronic inflammatory diseases europa.eu, specific detailed research findings on this compound's direct therapeutic potential in inflammatory diseases beyond its effect on neutrophil superoxide formation were not extensively detailed in the provided snippets. However, the modulation of neutrophil activity is a relevant aspect in the study of inflammatory conditions.
Investigations as Neuropeptide Y Receptor Antagonists
This compound, originally known as a histamine H₂ receptor agonist and weak histamine H₁ receptor antagonist, has been investigated for its potential as a neuropeptide Y (NPY) Y₁ receptor antagonist. guidetomalariapharmacology.orgcapes.gov.br Studies involving this compound analogs have explored the importance of its guanidine group for activity at both Y₁ and H₂ receptors. capes.gov.br Replacing or substituting the guanidino group in this compound analogs was found to impact their functional activity in studies assessing NPY Y₁ and histamine H₁ antagonism, as well as H₂ agonism. capes.gov.br These investigations, often conducted in cellular models such as HEL cells and in isolated tissues like guinea pig ileum and atrium, indicated that a basic guanidine or amidine system is crucial for both Y₁ and H₂ receptor activity. capes.gov.br
Further research into this compound-type compounds, specifically BU-E-76 (HE 90481), initially designed as an H₂ receptor agonist, identified it as a competitive nonpeptidergic antagonist at neuropeptide Y receptors with a pA₂ value of 4.4 in human erythroleukemia cells. uni-regensburg.de Structure-activity relationship studies involving hybrid compounds combining the argininamide (B1665762) backbone of potent NPY Y₁ antagonists like BIBP 3226 with substructures of this compound- or amide-type NPY antagonists have been conducted. nih.gov These studies suggest that the binding sites for NPY antagonists with one versus two basic groups may not be identical. nih.gov Analogs with rigid structures in place of the benzyl (B1604629) moiety in BIBP 3226 also showed activity, providing support for proposed models of interaction with the Y₁ receptor. nih.gov
Bisguanidines derived from this compound have also been synthesized and tested for their Y₁ antagonistic activity, showing potencies with pKB values in the range of 6.0-6.5 in inhibiting NPY-stimulated increases in intracellular calcium in HEL cells. researchgate.net These studies indicated that increasing the basicity of the guanidine moieties significantly decreases activity, while lipophilic substituents on the diaryl part enhance Y₁ antagonism. researchgate.net
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations in Preclinical Development
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a compound like this compound is crucial in preclinical development to characterize the relationship between drug exposure and its biological effects. nih.govcatapult.org.ukinnoserlaboratories.com PK studies describe how the body affects a drug, including its absorption, distribution, metabolism, and excretion, while PD studies analyze how a drug affects the body, including its interaction with targets and the resulting biological effects. nih.gov Integrating PK and PD information helps in predicting the time course of drug effects and understanding target modulation. catapult.org.uk
Effective PK/PD study design involves considering factors such as the pharmacodynamic responsiveness of the model, the compound's pharmacokinetic profile, and the selection of relevant animal models or test systems. fda.gov Preclinical PK/PD analysis, which examines the dose-response relationships of exposure and biological effect in plasma and target tissue, can enhance the drug discovery process. catapult.org.uk
Strategies for Improved Pharmacokinetic Properties (e.g., reduced basicity, prodrugs)
Strategies to improve the pharmacokinetic properties of drug candidates are essential for successful development. These can include modifying the chemical structure to optimize absorption, distribution, metabolism, and excretion. nih.govmdpi.com For compounds with high basicity, which can sometimes lead to poor membrane permeability and thus affect absorption and distribution, strategies to reduce basicity might be explored. researchgate.net
The prodrug approach is a conventional tool used in drug discovery and development to enhance physicochemical, biopharmaceutical, or pharmacokinetic properties. researchgate.net Prodrugs are inactive or less active derivatives of a parent drug that are converted in vivo to the active form. researchgate.net This approach can be used to improve properties such as aqueous solubility, oral bioavailability, chemical stability, and to reduce toxicity or provide targeted delivery. researchgate.net While the provided search results discuss this compound's basicity in the context of its interaction with NPY receptors capes.gov.brresearchgate.net, and the general concept of using prodrugs to improve pharmacokinetic properties researchgate.net, specific details about the application of prodrug strategies or strategies to reduce basicity specifically for this compound to improve its pharmacokinetics were not extensively found within the search results. However, the principle of modifying structure, such as altering basic groups, is a known strategy to influence PK profiles. researchgate.netresearchgate.net
Exposure-Response Relationships in Preclinical Models
Characterizing the exposure-response relationship is a key aspect of preclinical PK/PD studies. researchgate.net This involves correlating the concentration of a compound in the body, often measured in plasma or target tissue, with the magnitude of the observed biological effect over time. catapult.org.uknih.gov In preclinical animal models, it is possible to measure drug levels at the site of action, which is often not feasible in humans. nih.gov Understanding these relationships in preclinical species allows for predictions to be made for human studies. nih.gov
Well-designed preclinical studies are important for generating data to build mechanistically relevant PK/PD mathematical models. nih.gov These models can help to quantify the relationship between drug concentration and pharmacological response. nih.gov Analyzing a range of doses and time points is crucial for characterizing the exposure-response relationship effectively. catapult.org.uk For instance, studies might involve analyzing exposure levels in plasma and target tissues, along with downstream biological effects. catapult.org.uk
Toxicological Insights from Preclinical Investigations
Preclinical toxicology studies are a critical part of drug development, aimed at evaluating the potential harmful effects of a substance on living organisms before testing in humans. criver.comcreative-bioarray.com These studies help to identify potential safety concerns, assess the toxicity profile, and determine an initial estimate of safety margins. creative-bioarray.com In vivo preclinical toxicology studies are designed to assess the onset, severity, duration, dose dependence, and reversibility of toxic effects. creative-bioarray.comlabinsights.nl
Toxicology assessments can involve a range of studies, from acute (single dose) to chronic (multi-dose) dosing regimens in various animal species such as rodents and rabbits. creative-bioarray.comlabinsights.nl Comprehensive evaluations typically include hematology, urinalysis, clinical chemistry, histopathology, and toxicokinetics. creative-bioarray.comlabinsights.nl Toxicokinetics involves monitoring systemic exposure and absorption patterns during toxicity tests. labinsights.nl
Identifying potential toxicity early in the development process is crucial for saving time and resources and reducing the risk of late-stage failures. labinsights.nl While in vitro procedures can be used initially to assess effects on cells and tissues, in vivo studies provide a more comprehensive evaluation under real biological conditions. labinsights.nlvivotecnia.com The provided search results discuss the general importance and methodology of preclinical toxicology studies criver.comcreative-bioarray.comlabinsights.nlvivotecnia.comnih.gov, but specific toxicological insights directly related to this compound from preclinical investigations were not detailed within the search results. Preclinical toxicity evaluations are typically conducted following established protocols to provide data for regulatory submissions. labinsights.nlnih.gov
Translational Research and Clinical Investigations Historical Perspective
Early Clinical Explorations and Rationales
Arpromidine, along with related imidazolylpropylguanidines, was identified as a highly potent histamine (B1213489) H2 receptor (H2R) agonist uni-regensburg.de. These compounds were developed in laboratories and played a significant role as standard H2R agonists in numerous studies nih.gov. The rationale for exploring H2 receptor agonists like this compound in a clinical context was multifaceted, stemming from the known physiological roles of the H2 receptor.
One area of interest involved the cardiovascular system. This compound and similar guanidine (B92328) derivatives, such as impromidine (B1671804), were noted for exhibiting positive inotropic and vasodilatory effects imrpress.com. This led to the exploration of H2 receptor agonists as potential positive inotropic drugs for the treatment of acute heart failure nih.gov. While some promising publications emerged in the 1990s regarding the use of H2R agonists for this indication, this avenue of research was not extensively pursued further nih.gov.
Beyond cardiovascular effects, this compound was also found to possess moderate H1 receptor antagonistic activity in addition to its potent H2 agonism discovermednews.com. This combined activity profile could have presented a rationale for investigation in conditions where modulating both H1 and H2 receptors might be beneficial, although the primary focus in many studies remained on its H2 agonism uni-regensburg.denih.gov.
In research settings, H2 receptor agonists like this compound have been theoretically considered for diagnostic applications, such as evaluating gastric acid secretory capacity by stimulating acid production. This could aid in assessing the functional status of parietal cells in conditions like Zollinger-Ellison syndrome patsnap.com. Furthermore, these agonists serve as valuable tools in research to deepen the understanding of gastric acid secretion physiology and the broader role of histamine in gastrointestinal function patsnap.com.
Challenges in Clinical Development for H2 Receptor Agonists
The clinical development of H2 receptor agonists faced several challenges, some of which were inherent to the nature of H2 receptor pharmacology and the therapeutic landscape. One significant challenge was achieving selectivity. While this compound and related compounds are potent H2R agonists, imidazolylalkylguanidines can also show activities at other histamine receptors, particularly H3R and H4R uni-regensburg.de. Efforts were dedicated to improving selectivity through approaches like bioisosteric replacement, such as substituting the imidazole (B134444) ring with an aminothiazole to yield highly potent and selective H2R agonists uni-regensburg.de.
Another challenge, particularly relevant in research utilizing radiolabeled ligands to study receptor binding and distribution, involved issues with the radiolabeling of H2R agonists. For instance, challenges were encountered with radiolabeled forms of other H2R ligands, including high nonspecific binding and the inability to achieve complete displacement of the radioligand in dissociation experiments tandfonline.com. Low affinity and high nonspecific binding were also reported for radiolabeled histamine itself, which lacks selectivity among histamine receptor subtypes uni-regensburg.de. These issues in radioligand development could complicate the precise characterization of H2 receptor interactions and distribution, impacting translational research efforts.
Furthermore, the immense success and widespread adoption of H2 receptor antagonists (H2RAs) for the treatment of acid-related gastrointestinal disorders, such as peptic ulcers and gastroesophageal reflux disease, likely influenced the trajectory of H2 receptor agonist development in this therapeutic area tandfonline.comwikipedia.org. H2RAs effectively reduce gastric acid production by blocking the H2 receptors on parietal cells wikipedia.org. While agonists stimulate acid production, their clinical utility in conditions requiring acid suppression is limited, primarily confined to diagnostic or research contexts patsnap.com. The dominance of effective antagonist therapies may have reduced the impetus for developing H2 receptor agonists for these common conditions.
The inherent complexity of G protein-coupled receptors (GPCRs) like the H2 receptor, including phenomena like ligand-specific receptor conformations and the activation of multiple signaling pathways, also presents challenges in developing agonists with predictable and desired pharmacological profiles nih.gov. Understanding and targeting specific signaling cascades mediated by the H2 receptor is an ongoing area of research nih.gov.
Q & A
How can researchers formulate a focused hypothesis for Arpromidine studies using structured frameworks?
A hypothesis should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population, Intervention, Comparison, Outcome). For example:
- Population : Specific cell lines or animal models relevant to this compound’s mechanism (e.g., histamine H3 receptor-expressing systems).
- Intervention : Dose-response relationships or molecular interactions of this compound.
- Comparison : Benchmark against known H3 receptor agonists/antagonists.
- Outcome : Quantifiable metrics like receptor binding affinity (IC50) or downstream signaling effects.
This approach ensures alignment with gaps in existing literature, such as conflicting reports on this compound’s selectivity .
What methodologies are recommended for resolving contradictions in this compound’s receptor selectivity data?
Contradictory findings (e.g., off-target effects on non-H3 receptors) require:
- Iterative validation : Replicate experiments under standardized conditions (e.g., pH, temperature, assay type).
- Triangulation : Combine radioligand binding assays with functional assays (e.g., cAMP modulation) to confirm specificity.
- Meta-analysis : Systematically compare datasets across studies, noting variables like tissue source (e.g., human vs. rodent receptors) or assay platforms (e.g., FLIPR vs. electrophysiology) .
How should researchers design dose-response experiments for this compound to ensure reproducibility?
- Range selection : Start with a broad range (e.g., 1 nM–100 µM) based on prior IC50 values, then narrow to 3–5 log units.
- Controls : Include positive controls (e.g., immepip for H3 agonism) and vehicle controls to account for solvent effects.
- Statistical rigor : Use nonlinear regression models (e.g., Hill equation) and report confidence intervals for EC50/IC50 values. Avoid arbitrary rounding; maintain precision consistent with instrument resolution (e.g., ±0.1 nM for high-throughput screens) .
What advanced techniques can elucidate this compound’s downstream signaling pathways?
- Multi-omics integration : Pair transcriptomics (RNA-seq) with phosphoproteomics to map signaling cascades.
- CRISPR/Cas9 knockouts : Validate pathway dependencies by deleting candidate genes (e.g., Gαi/o proteins).
- Live-cell imaging : Track real-time calcium flux or β-arrestin recruitment using fluorescent reporters .
How can literature reviews on this compound avoid bias and ensure comprehensiveness?
- Database strategies : Use PubMed’s MeSH terms (e.g., "Receptors, Histamine H3/agonists"[Mesh]) and Google Scholar’s "Cited by" feature to identify seminal and recent studies.
- Inclusion/exclusion criteria : Define parameters (e.g., peer-reviewed studies from 2000–2025, in vitro/in vivo focus) to filter irrelevant or low-quality sources.
- Contradiction mapping : Tabulate conflicting results (e.g., efficacy in CNS vs. peripheral models) and annotate methodological differences .
What ethical considerations apply to in vivo studies of this compound?
- 3Rs compliance : Ensure Reduction (minimize animal numbers), Replacement (use computational models where possible), and Refinement (e.g., non-invasive monitoring).
- Endpoint justification : Predefine humane endpoints (e.g., tumor size limits in oncology models) to avoid undue suffering.
- Regulatory alignment : Follow institutional guidelines (e.g., IACUC protocols) and report approval IDs in publications .
How can researchers optimize this compound’s pharmacokinetic profiling?
- ADME assays : Use LC-MS/MS for plasma stability, microsomal clearance, and plasma protein binding.
- Species comparison : Test in ≥2 species (e.g., rat and dog) to predict human bioavailability.
- CNS penetration : Measure brain-to-plasma ratios via microdialysis or tissue homogenization .
What statistical methods are critical for analyzing this compound’s high-throughput screening data?
- Multiple testing correction : Apply Benjamini-Hochberg or Bonferroni adjustments to reduce false discovery rates.
- Cluster analysis : Group hits by structural similarity or pathway enrichment using tools like STRING or DAVID.
- Power analysis : Precalculate sample sizes to ensure detection of ≥20% effect size with 80% power .
How should researchers address this compound’s solubility challenges in experimental formulations?
- Co-solvent screening : Test DMSO, cyclodextrins, or lipid-based carriers at concentrations ≤0.1% to avoid cytotoxicity.
- Physicochemical profiling : Measure logP, pKa, and solubility-temperature curves to identify optimal buffers.
- In silico modeling : Use tools like SwissADME to predict formulation compatibility .
What strategies validate this compound’s target engagement in complex biological systems?
- Photoaffinity labeling : Use radiolabeled or clickable this compound analogs to confirm binding in situ.
- SPR/BLI : Perform surface plasmon resonance or bio-layer interferometry for real-time kinetics.
- Thermal shift assays : Monitor protein melting shifts to infer ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
